Product packaging for 3-Ethynylcyclohexan-1-one(Cat. No.:CAS No. 54125-18-7)

3-Ethynylcyclohexan-1-one

Cat. No.: B1281381
CAS No.: 54125-18-7
M. Wt: 122.16 g/mol
InChI Key: MXEXGWVDPLEEMV-UHFFFAOYSA-N
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Description

3-Ethynylcyclohexan-1-one is a chemical compound with the molecular formula C8H10O. It features a cyclohexanone ring substituted with an ethynyl group at the 3-position, making it a versatile intermediate for organic synthesis and pharmaceutical research. The ketone and alkyne functional groups offer multiple sites for chemical modification, enabling its use in click chemistry, catalytic reactions, and the synthesis of more complex molecular architectures . Researchers can utilize this compound as a precursor for developing novel materials and biologically active molecules. It is intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B1281381 3-Ethynylcyclohexan-1-one CAS No. 54125-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEXGWVDPLEEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497930
Record name 3-Ethynylcyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54125-18-7
Record name 3-Ethynylcyclohexan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40497930
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Record name 3-ethynylcyclohexan-1-one
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Synthetic Methodologies for 3 Ethynylcyclohexan 1 One and Analogous Structures

Strategies for Introducing the Ethynyl (B1212043) Moiety onto Cyclohexanone (B45756) Frameworks

One of the most direct conceptual pathways to 3-ethynylcyclohexan-1-one involves the conjugate addition of an ethynyl group to an α,β-unsaturated cyclohexenone. This 1,4-addition is a powerful method for forming carbon-carbon bonds at the β-position of a carbonyl system.

Historically, the direct conjugate addition of terminal alkynes to enones like cyclohexenone has been challenging. datapdf.com However, the development of specialized reagents and catalytic systems has provided effective solutions. A notable approach involves the use of alkynyldimethylaluminum reagents, which can be prepared from terminal alkynes and trimethylaluminum. These reagents have been shown to add to various nitriles to form α,β-alkynyl ketones, demonstrating their utility in creating the core structure of interest. organic-chemistry.org

Another powerful method is the nickel-catalyzed conjugate addition of dialkylaluminum acetylides to α,β-enones. A catalyst system prepared from nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and diisobutylaluminum hydride (DIBAH) has proven effective for this transformation. This procedure allows for the conjugate addition of terminal alkynyl units to both s-cis and s-trans enones, producing β-alkynyl ketones in high yield after hydrolysis. datapdf.com This method is particularly relevant for the synthesis of this compound from cyclohex-2-en-1-one.

A summary of representative conditions for conjugate addition is presented below.

Catalyst/Reagent SystemSubstrateProduct TypeYield
AlkynyldimethylaluminumNitrilesα,β-Alkynyl Ketones53-90% organic-chemistry.org
Ni(acac)₂ / DIBAH / Dialkylaluminum Acetylideα,β-Enonesβ-Alkynyl KetonesHigh datapdf.com
Copper CatalysisPropargylic Alcohols and Enamidesβ-Alkynyl KetonesModerate to Excellent researchgate.net

More recent advancements include palladium-catalyzed methods. For instance, a palladium-catalyzed 1,3-alkynyl migration of specific allylic alcohols has been developed to synthesize β-alkynyl ketones, offering a high atom economy approach. acs.orgnih.gov While this is an intramolecular rearrangement, it underscores the ongoing innovation in forming the β-alkynyl ketone structural motif.

Cyclization Approaches to Substituted Cyclohexanones Bearing Alkyne Functionality

An alternative to functionalizing a pre-existing ring is to construct the cyclohexanone ring with the alkyne moiety already incorporated into the acyclic precursor. Such cyclization strategies are diverse and can be highly effective.

Cationic cyclization of substrates like alkynols or enynes with a terminal triple bond can lead to the formation of cyclohexanones. organic-chemistry.org These reactions are often promoted by acids such as tetrafluoroboric acid in specialized solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol. organic-chemistry.org The versatility of using alkynes as terminating groups in cationic cyclizations makes this a powerful tool, particularly in biomimetic synthesis. rsc.org

Intramolecular reactions are a cornerstone of cyclic system synthesis.

Radical Cyclizations: These reactions proceed through radical intermediates and are known for their high efficiency in forming five- and six-membered rings. wikipedia.org An appropriately substituted acyclic precursor with a radical-generating site and a distal alkyne can be designed to cyclize into a cyclohexanone derivative. wikipedia.orgrsc.org

Conia-Ene and Related Reactions: The Conia-ene reaction involves the intramolecular cyclization of an enolizable ketone with an alkyne. wikipedia.org While traditionally requiring high temperatures, metal-catalyzed versions (e.g., with Au(I) complexes) proceed under milder conditions, making it a viable route to functionalized cyclic ketones. wikipedia.org

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt complexes. An intramolecular Pauson-Khand reaction of an enyne can be a powerful method for constructing bicyclic systems, which could be precursors to monocyclic cyclohexanones. pku.edu.cn

Functional Group Interconversions from Related Ethynylcyclohexane (B1294493) Precursors

Functional group interconversion (FGI) represents a strategic approach where a more readily accessible precursor is synthesized and then chemically modified to yield the desired target molecule. ub.edubrainkart.comslideshare.net For this compound, a logical precursor is an ethynylcyclohexanol derivative.

Transformation from 1-Ethynylcyclohexanol Derivatives

1-Ethynylcyclohexanol is a commercially available tertiary propargyl alcohol, synthesized by the addition of acetylene (B1199291) to cyclohexanone. nih.gov Its transformation into a ketone with the functional groups in a 1,3-relationship requires a rearrangement.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction proceeds through a 1,3-hydroxyl shift and tautomerization of an allenol intermediate. univ-rennes.frrsc.org While this typically yields an α,β-unsaturated ketone, which is not the target compound, modern catalytic systems have expanded the reaction's scope. researchgate.netresearchgate.net If applied to a suitable substrate, variations of this rearrangement could potentially lead to the desired substitution pattern.

A more direct, though multi-step, pathway could involve:

Dehydration of 1-ethynylcyclohexanol to form 1-ethynylcyclohexene.

Hydroboration-oxidation of the double bond to introduce a hydroxyl group at the 2-position, yielding 2-ethynylcyclohexanol.

Oxidation of the secondary alcohol to the corresponding ketone, 2-ethynylcyclohexanone.

A subsequent rearrangement or conjugate reduction could potentially move the alkyne to the 3-position, although this is a non-trivial transformation.

A more plausible route starts from a different precursor, 3-ethynylcyclohexanol. The synthesis of trans-2-ethynylcyclohexan-1-ol (B8061479) has been reported in the literature, indicating that specific isomers of ethynylcyclohexanols are accessible. unibo.it If 3-ethynylcyclohexanol could be synthesized, a simple oxidation of this secondary alcohol would directly yield the target ketone, this compound. The selective hydrogenation of 3-ethynylcyclohexan-1-ol (B3380138) is known to produce 3-ethenylcyclohexan-1-ol, highlighting the reactivity of these bifunctional molecules. smolecule.com

Analogous Derivatization for Ketone Introduction and Modification

Creating the ketone functionality on an existing ethynylcyclohexane framework is another viable strategy. This would typically involve the oxidation of a C-H bond on the cyclohexane (B81311) ring. Such direct oxidations are often challenging due to selectivity issues but can be achieved with powerful reagents or specific catalytic systems.

Alternatively, one could start with a precursor like 1-ethynyl-1-aminocyclohexane, which can be synthesized and derivatized. ect-journal.kz While this specific precursor leads to amidophosphates in reported studies, its existence points to the possibility of accessing various functional groups at the 1-position which could then be manipulated.

Advanced Chemical Reactivity and Transformations of 3 Ethynylcyclohexan 1 One

Reactions Involving the Ethynyl (B1212043) Functional Group

The terminal alkyne in 3-ethynylcyclohexan-1-one is the primary site of its most significant and widely utilized chemical transformations. This functionality allows for its participation in a variety of powerful bond-forming reactions, including click chemistry and metal-catalyzed cross-coupling reactions.

Click Chemistry Applications of Ethynylcyclohexanone Scaffolds

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org The ethynyl group of this compound is an ideal handle for such reactions, particularly for the synthesis of triazole-containing compounds.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and remarkable functional group tolerance. organic-chemistry.orgthieme-connect.com The reaction can be performed using Cu(I) salts directly or by reducing Cu(II) salts with agents like sodium ascorbate. organic-chemistry.org The use of this compound in CuAAC reactions provides a straightforward route to novel triazole derivatives incorporating a cyclohexanone (B45756) moiety. These products have potential applications in medicinal chemistry and materials science. thieme-connect.com For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been explored for the development of Src kinase inhibitors. nih.gov

A general scheme for the CuAAC reaction involving an alkyne and an azide (B81097) is shown below:

R1-alkyne + N3-R2 --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

Reactant 1Reactant 2Catalyst SystemProductApplication
This compoundOrganic AzideCu(I) salt (e.g., CuI)1-(cyclohexan-3-one)-4-substituted-1H-1,2,3-triazoleSynthesis of potential bioactive molecules and functional materials. thieme-connect.commdpi.com
Terminal AlkynesMethyl 2-azidoacetateCu(I)1,4-disubstituted 1,2,3-triazolesPotential Src kinase inhibitors. nih.gov
AzidophenolsTerminal AlkynesFokin conditions(1,4-disubstituted)-1,2,3-triazolesEstrogen Receptor Beta Agonists. mdpi.com

To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.orgnih.gov This reaction utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. d-nb.info While this compound itself is not a strained alkyne, its derivatives can be designed to incorporate strained alkynes, or it can be used in contexts where the azide-bearing molecule contains the strained ring system. SPAAC is a key reaction in bio-orthogonal chemistry, allowing for the labeling and tracking of biomolecules in living cells. wikipedia.orgnumberanalytics.com The azide group is particularly well-suited for this due to its small size and metabolic stability. wikipedia.org

Key FeatureDescription
CatalystNone (metal-free). numberanalytics.com
Driving ForceStrain energy of the cyclooctyne. d-nb.info
ApplicationIn vivo biomolecular labeling and imaging. numberanalytics.compcbiochemres.com
AdvantageAvoids cytotoxicity associated with copper catalysts. nih.gov

Complementary to the CuAAC reaction, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govchalmers.se This method employs ruthenium catalysts, such as [Cp*RuCl] complexes, which activate the alkyne through π-interactions. nih.govnih.gov The RuAAC reaction is compatible with a range of solvents and functional groups and can also be used with internal alkynes to produce fully substituted triazoles. nih.govorganic-chemistry.org The reaction of this compound in a RuAAC process would yield 1-(cyclohexan-3-one)-5-substituted-1H-1,2,3-triazoles, offering an alternative substitution pattern with distinct chemical properties.

CatalystProduct RegioselectivityKey Features
CpRuCl(PPh3)2 or CpRuCl(COD)1,5-disubstituted 1,2,3-triazoles. nih.govnih.govorganic-chemistry.orgEffective for terminal and internal alkynes. nih.govorganic-chemistry.org
[Cp*RuCl]41,5-disubstituted 1,2,3-triazoles. researchgate.netCan be used in DMF, with microwave irradiation enhancing reaction rates. researchgate.net

The versatility of click chemistry with the ethynyl group of this compound allows for its integration into various bioconjugation strategies. By attaching this scaffold to biomolecules, researchers can create molecular probes for imaging and diagnostics. pcbiochemres.com Furthermore, the resulting triazole-containing structures can be used to develop novel functional materials with tailored properties. thieme-connect.com For example, peptidomimetics containing 1,4-disubstituted 1H-1,2,3-triazoles have been synthesized and their conformational properties studied. frontiersin.org

Metal-Catalyzed Cross-Coupling Reactions and Alkyne Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org The terminal alkyne of this compound is an excellent substrate for several of these reactions.

One of the most prominent examples is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction allows for the direct attachment of aryl or vinyl groups to the alkyne, significantly expanding the molecular complexity of the this compound scaffold. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Other important cross-coupling reactions applicable to this compound include the Heck, Suzuki, and Negishi couplings, which allow for the formation of C-C bonds with various organic partners. eie.grwikipedia.orgrsc.org These reactions typically employ palladium or nickel catalysts and offer diverse pathways for the elaboration of the ethynyl group. wikipedia.orgwikipedia.org For instance, the Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and ability to couple sp, sp2, and sp3 carbon centers. wikipedia.org

The table below summarizes some key metal-catalyzed cross-coupling reactions applicable to terminal alkynes like this compound.

ReactionCoupling PartnersCatalyst SystemBond Formed
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePalladium & CopperC(sp)-C(sp2). wikipedia.orglibretexts.org
Heck CouplingAlkene + Aryl/Vinyl HalidePalladiumC-C
Suzuki CouplingOrganoboron Compound + HalidePalladiumC-C. rsc.org
Negishi CouplingOrganozinc Compound + HalidePalladium or NickelC-C. wikipedia.org

Interplay Between Ethynyl and Ketone Functionalities

The proximate positioning of the ketone and alkyne groups in this compound allows for a fascinating interplay that can be exploited in intramolecular reactions. These transformations can lead to the rapid construction of complex bicyclic systems, where both functional groups participate in the key bond-forming events. The specific reaction pathway is often dictated by the choice of catalyst and reaction conditions, which can selectively activate one functional group over the other or enable a cooperative cyclization.

Chemoselectivity refers to the preferential reaction of one functional group over another. orgsyn.org In this compound, a reagent can be chosen to react selectively with either the ketone or the alkyne. For example, reduction with a mild hydride agent like sodium borohydride (B1222165) (NaBH₄) would chemoselectively reduce the ketone to an alcohol, leaving the alkyne untouched. rsc.org Conversely, catalytic hydrogenation using Lindlar's catalyst would selectively reduce the alkyne to an alkene without affecting the ketone. rsc.org

Regioselectivity becomes critical in intramolecular cyclizations where the enolate (or enol) attacks the tethered alkyne. Such reactions, broadly known as Conia-ene reactions, involve the intramolecular cyclization of an enolizable carbonyl and an alkyne. wikipedia.orgjk-sci.comchem-station.com The cyclization can proceed via two main regiochemical pathways:

5-exo-dig cyclization : The enolate attacks the proximal carbon of the alkyne, forming a five-membered ring. This is generally favored according to Baldwin's rules.

6-endo-dig cyclization : The enolate attacks the distal carbon of the alkyne, leading to a six-membered ring. While often disfavored, this pathway can be promoted by certain metal catalysts. clockss.org

Metal catalysis, using gold, palladium, or rhodium complexes, can activate the alkyne toward nucleophilic attack by the enol, often proceeding under much milder conditions than thermal variants and influencing the regiochemical outcome. chem-station.comorganic-chemistry.org Another important intramolecular reaction is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, which can also be performed intramolecularly with enynes to form cyclopentenones. scripps.eduwikipedia.orgorganic-chemistry.org In the context of this compound, if the ring were considered the "alkene" component, complex bicyclic structures could be envisioned.

Table 2: Examples of Chemoselective Transformations

Reagent/Catalyst Target Functional Group Product Type
Sodium Borohydride (NaBH₄) Ketone 3-Ethynylcyclohexan-1-ol (B3380138)
Lindlar's Catalyst (H₂, Pd/CaCO₃) Alkyne 3-Ethenylcyclohexan-1-one nih.gov
Gold(I) or other Lewis Acids Alkyne & Enol (cooperatively) Bicyclic products via Conia-ene cyclization chem-station.comorganic-chemistry.org
Dicobalt Octacarbonyl (Co₂(CO)₈) Alkyne & Alkene (intramolecular) Fused cyclopentenone systems via Pauson-Khand reaction scripps.eduwikipedia.org

The stereochemistry of reactions involving this compound is profoundly influenced by the rigid structure of the cyclohexanone ring and the steric and electronic nature of the pendant alkyne. Assuming the starting material is a single enantiomer (e.g., (R)-3-ethynylcyclohexan-1-one), subsequent reactions will have significant stereochemical implications.

In alpha-functionalization , the attack of an electrophile on the enolate will occur from the face opposite to the largest substituent to minimize steric hindrance. The ethynyl group at C3 acts as a stereodirecting element. Alkylation at the C2 position, for example, would create a new stereocenter, leading to the formation of diastereomers. The ratio of these diastereomers would depend on the facial selectivity of the electrophilic attack, which is governed by the preferred conformation of the enolate.

For intramolecular cyclizations , the stereochemical outcome is dictated by the geometry of the transition state. wikipedia.org The formation of fused ring systems requires the molecule to adopt a specific conformation to bring the reacting centers (the enolate and the alkyne) into proximity. This conformational constraint often leads to high levels of diastereoselectivity. rsc.org For example, in a gold-catalyzed Conia-ene reaction, the stereochemistry of the newly formed bicyclic system is determined during the irreversible C-C bond-forming step, where the enol attacks the gold-activated alkyne. organic-chemistry.org The stereochemistry of the cyclic product is often influenced by the spatial arrangement of the reacting centers, which depends on the enol configuration and the conformation of the connecting chain. organic-chemistry.org

Table 3: Potential Stereochemical Outcomes in Reactions of (R)-3-Ethynylcyclohexan-1-one

Reaction Type Position(s) of Reaction Stereochemical Consideration Expected Outcome
α-Alkylation C2 or C6 Creation of a new stereocenter adjacent to an existing one. Formation of a mixture of diastereomers.
Ketone Reduction C1 Creation of a new stereocenter at the hydroxyl-bearing carbon. Formation of diastereomeric alcohols (e.g., cis- and trans-3-ethynylcyclohexan-1-ol).
Intramolecular Cyclization C2/C6 and Alkyne Formation of a rigid, fused bicyclic system via a constrained transition state. High diastereoselectivity, formation of a specific stereoisomer of the bicyclic product. rsc.org

Advanced Derivatization Strategies for Analytical and Synthetic Purposes

Formation of Analytical Derivatives for Enhanced Spectroscopic Characterization

The direct analysis of 3-ethynylcyclohexan-1-one by spectroscopic methods can be straightforward, but derivatization is often employed to enhance sensitivity, improve chromatographic separation, and facilitate unambiguous structural identification. mdpi.comchemrxiv.org Derivatives are designed to introduce specific spectroscopic handles or to alter the molecule's physical properties.

The ketone moiety is a prime target for derivatization. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone to form brightly colored 2,4-dinitrophenylhydrazones. nih.govresearchgate.netlibretexts.org These derivatives exhibit strong UV-Vis absorbance, significantly improving detection limits in liquid chromatography. mdpi.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. ddtjournal.com While this does not add a chromophore, the introduction of a nitrogen atom can enhance ionization efficiency in mass spectrometry. ddtjournal.com

The terminal alkyne offers another site for derivatization. The formation of metal complexes, for instance with dicobalt octacarbonyl, can be used to facilitate analysis by HPLC and protect the alkyne during other transformations. nih.govnih.gov Furthermore, the alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), known as "click chemistry," to introduce a wide variety of reporter groups, such as fluorophores or isotopically labeled tags, for specialized analytical applications. chemrxiv.org

The following table summarizes key derivatization reactions and the expected changes in spectroscopic data.

Functional Group Targeted Derivatizing Reagent Derivative Formed Expected Spectroscopic Changes
Ketone2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneIR: Disappearance of C=O stretch (~1715 cm⁻¹); Appearance of C=N stretch (~1620 cm⁻¹), N-H stretch (~3300 cm⁻¹). fiveable.meopenstax.org¹H NMR: Disappearance of α-protons adjacent to carbonyl; Appearance of aromatic and N-H protons. UV-Vis: Strong new absorbance.
KetoneHydroxylamine (NH₂OH)OximeIR: Disappearance of C=O stretch; Appearance of C=N stretch (~1640 cm⁻¹) and broad O-H stretch (~3400 cm⁻¹). ddtjournal.com¹³C NMR: Carbonyl carbon signal (~210 ppm) replaced by C=N signal (~160 ppm). libretexts.org
AlkyneDicobalt Octacarbonyl (Co₂(CO)₈)Alkyne-cobalt complexIR: Disappearance of ≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). nih.gov¹H NMR: Upfield shift of the acetylenic proton.
AlkyneBenzyl (B1604629) Azide (B81097) (BnN₃) via CuAACTriazoleIR: Disappearance of ≡C-H and azide stretches; Appearance of triazole ring stretches. ¹H NMR: Appearance of a triazole proton signal (~7.5-8.0 ppm) and benzyl protons. nih.gov

This table presents predicted data based on general spectroscopic principles for analogous structures.

Synthetic Derivatization for Elucidating Reaction Pathways and Intermediate Structures

Synthetic derivatization is a powerful tool for understanding reaction mechanisms. By modifying the structure of this compound, it is possible to block certain reaction pathways, trap intermediates, or introduce labels for tracking atomic arrangements through a transformation. nih.govrsc.org

For instance, to study a reaction where the ketone is thought to be the primary reactive site, the alkyne can be "protected." Silylation of the terminal alkyne, for example with a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS), effectively shields it from many reagents, allowing for the selective study of the ketone's reactivity. nih.gov Conversely, converting the ketone to a non-reactive derivative, such as a cyclic acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol), allows for the isolation and study of the alkyne's chemistry. nih.gov

Isotopic labeling is another key strategy. Synthesizing this compound with a ¹³C label at the carbonyl carbon or at one of the acetylenic carbons allows for the precise tracking of these atoms in a reaction product using ¹³C NMR or mass spectrometry. This can definitively distinguish between proposed mechanisms, such as those involving rearrangements or skeletal scissions. Similarly, replacing the acetylenic proton with deuterium (B1214612) (D) can be used to probe for kinetic isotope effects, providing insight into whether the C-H bond is broken in the rate-determining step of a reaction.

The table below outlines strategies for mechanistic elucidation.

Mechanistic Question Derivatization Strategy Derivative/Modification Purpose and Analysis Method
Role of the ketone vs. alkyneProtection of the alkyne3-(Triisopropylsilylethynyl)cyclohexan-1-oneIsolate and study the reactivity of the ketone functionality. Analyzed by comparing reaction outcomes with the underivatized compound.
Role of the alkyne vs. ketoneProtection of the ketone8-Ethynyl-1,4-dioxaspiro[4.5]decaneIsolate and study the reactivity of the alkyne functionality. Analyzed by comparing reaction outcomes with the underivatized compound.
Bond-forming/breaking at the carbonylIsotopic labeling3-Ethynylcyclohexan-1-[¹³C]oneTrack the carbonyl carbon through a reaction sequence using ¹³C NMR or Mass Spectrometry to confirm its final position.
Involvement of the acetylenic C-H bondDeuterium labeling3-(Ethynyl-d)-cyclohexan-1-oneDetermine the kinetic isotope effect to understand if the C-H bond is cleaved in the rate-determining step. Analyzed by comparing reaction rates.
Trapping of a radical intermediateIntroduction of a radical trapReaction in the presence of TEMPOIf a radical mechanism is suspected, the formation of a TEMPO-adduct can be detected (e.g., by MS), providing evidence for the radical intermediate.

This table proposes hypothetical experiments for mechanistic studies based on established chemical principles.

Development of Chiral Derivatives for Enantiomeric Studies

This compound is a prochiral molecule, meaning it is achiral but can be converted to a chiral product in a single step. The carbon at position 3 is a prochiral center. Asymmetric synthesis or enantioselective reactions involving this compound necessitate methods to determine the enantiomeric excess (ee) of the products. This is typically achieved by converting the enantiomeric products into a mixture of diastereomers using a chiral derivatizing agent (CDA). wikipedia.org Diastereomers have different physical properties and can be distinguished and quantified by methods like NMR spectroscopy or chromatography. wikipedia.orgnih.gov

For derivatives where the ketone has been reduced to a secondary alcohol (3-ethynylcyclohexan-1-ol), the resulting enantiomers can be derivatized with a chiral acid chloride like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). nih.gov This creates diastereomeric esters whose ¹H or ¹⁹F NMR signals for the different enantiomers will appear at distinct chemical shifts, allowing for their integration and the calculation of ee.

Alternatively, if the ketone remains, a chiral hydrazine (B178648) could be used to form diastereomeric hydrazones. The prochiral nature of the starting ketone itself can be probed by asymmetric reduction. researchgate.netmdpi.com Using a chiral reducing agent, such as a borane (B79455) complexed with a chiral amino alcohol, will produce a non-racemic mixture of (1R,3R)-, (1S,3S)-, (1R,3S)-, and (1S,3R)-3-ethynylcyclohexan-1-ol, whose enantiomeric and diastereomeric ratios can be determined after further derivatization.

The alkyne itself can be a handle for chiral analysis. Complexation with a chiral metal complex could potentially lead to separable diastereomers. More commonly, if a reaction at the alkyne generates a new chiral center, derivatization at the ketone (e.g., reduction followed by esterification with a CDA) would be the method of choice for analysis.

Target for Derivatization Chiral Derivatizing Agent (CDA) Type of Diastereomer Formed Analytical Method
3-Ethynylcyclohexan-1-ol (B3380138) (from ketone reduction)(R)- or (S)-Mosher's acid chlorideDiastereomeric esters¹H NMR, ¹⁹F NMR, HPLC on an achiral column
3-Ethynylcyclohexan-1-ol (from ketone reduction)(S)-(-)-1-Phenylethyl isocyanateDiastereomeric urethanesHPLC or GC on an achiral column nih.gov
3-Ethynylcyclohexan-1-amine (hypothetical derivative)(S)-Naproxen chlorideDiastereomeric amidesHPLC on an achiral column, ¹H NMR
This compound (ketone itself)Asymmetric reduction with (R)-CBS reagentDiastereomeric alcoholsAnalysis of the resulting alcohol mixture after derivatization as above.

This table provides examples of established chiral derivatizing agents and their application to plausible derivatives of this compound for enantiomeric analysis.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

3-Ethynylcyclohexan-1-one as a Key Building Block for Architecturally Complex Molecules

The utility of this compound as a foundational component in the synthesis of intricate molecular structures stems from the orthogonal reactivity of its ketone and ethynyl (B1212043) functionalities. This allows for sequential and controlled modifications, paving the way for the assembly of complex carbocyclic and heterocyclic frameworks. The cyclohexanone (B45756) ring itself provides a robust scaffold that can be further functionalized, while the ethynyl group serves as a versatile handle for a variety of coupling reactions and subsequent transformations.

The ketone moiety can undergo a plethora of classical carbonyl reactions, including but not limited to, nucleophilic additions, alpha-functionalization, and condensation reactions. The terminal alkyne, on the other hand, is amenable to a wide range of transformations unique to this functional group. These include Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and various metal-catalyzed cyclization reactions. The ability to perform these reactions chemoselectively is a key advantage in the construction of complex molecules. For instance, the ethynyl group can be selectively reacted in the presence of the ketone, or the ketone can be transformed into a less reactive functional group (e.g., a ketal) to allow for manipulation of the alkyne.

The following table provides a summary of representative reactions that highlight the versatility of this compound as a building block:

Reaction TypeReagents and ConditionsProduct Type
Sonogashira CouplingAryl or vinyl halide, Pd catalyst, Cu(I) co-catalyst, baseAryl- or vinyl-substituted ethynylcyclohexanone
Click Chemistry (CuAAC)Azide (B81097), Cu(I) catalyst1,2,3-Triazole-substituted cyclohexanone
Nucleophilic Addition to KetoneOrganometallic reagents (e.g., Grignard, organolithium)Tertiary alcohol with an ethynyl group
KetalizationDiol, acid catalystProtected ketone for subsequent alkyne modification
Michael AdditionNucleophile, baseFunctionalized cyclohexanone

Role in Total Synthesis of Natural Products and Structurally Complex Designed Molecules

While specific examples of the total synthesis of natural products directly employing this compound are not extensively documented, its structural motifs are present in various natural products and its potential as a key intermediate is significant. The strategic incorporation of the ethynylcyclohexanone unit can provide a rapid and efficient means to construct the core of a target molecule, with the functional groups poised for further elaboration.

The cyclohexanone ring of this compound can be strategically integrated into larger carbon skeletons through various carbon-carbon bond-forming reactions. For example, Robinson annulation or related Michael-addition-followed-by-aldol-condensation sequences can be envisioned where the cyclohexanone acts as the Michael acceptor. The ethynyl group can be carried through these transformations and then utilized in later stages of the synthesis to introduce further complexity.

Furthermore, the alkyne can participate in intramolecular reactions, such as Pauson-Khand reactions or intramolecular hydroarylations, to construct fused or bridged ring systems, which are common features in many natural products. The ability to pre-install the ethynyl group within a cyclic framework offers a distinct advantage over linear precursors.

The presence of a stereocenter at the C3 position of this compound introduces the possibility of enantioselective and diastereoselective synthesis. The synthesis of enantiomerically pure this compound can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture.

Once obtained in enantiomerically pure form, the chirality of the cyclohexanone ring can be used to control the stereochemical outcome of subsequent reactions. For instance, nucleophilic attack on the carbonyl group can be highly diastereoselective, with the incoming nucleophile approaching from the less sterically hindered face of the ring. Similarly, reactions at the alpha-position to the carbonyl can be directed by the existing stereocenter. This stereocontrol is crucial in the total synthesis of natural products, where precise control over multiple stereocenters is often required. The conformational preferences of the cyclohexanone ring, with the ethynyl group in either an axial or equatorial position, can also play a significant role in directing the stereochemical course of a reaction. kfupm.edu.sa

Development of Novel Molecular Scaffolds in Medicinal Chemistry and Drug Discovery

The this compound framework serves as an attractive starting point for the development of novel molecular scaffolds in medicinal chemistry. Its three-dimensional structure and the presence of both hydrogen bond donor and acceptor functionalities, as well as a reactive handle for covalent modification, provide a rich platform for the design of new therapeutic agents.

The synthesis of bioactive analogues based on the this compound scaffold can be readily achieved by leveraging the reactivity of its functional groups. For example, the ethynyl group can be used to append various pharmacophoric groups via click chemistry, leading to the rapid generation of a library of diverse compounds for biological screening. A related compound, 3-ethynyl-3-methyl-6-oxocyclohexa-1,4-dienecarbonitrile, has been utilized as an electrophilic fragment in the exploration of reversible covalent drugs, highlighting the potential of the ethynyl group in drug design. nih.gov

In the context of fragment-based drug discovery (FBDD), this compound itself or a simple derivative can serve as a valuable fragment. ebrary.net Its relatively low molecular weight and the presence of key functional groups make it an ideal starting point for screening against biological targets. Once a binding interaction is identified, the ethynyl group provides a clear vector for fragment growing or linking to elaborate the initial hit into a more potent lead compound.

The following table illustrates potential modifications of the this compound scaffold for the generation of bioactive analogues:

Modification StrategyTarget Functional GroupResulting ScaffoldPotential Application
Click ChemistryEthynyl1,2,3-Triazole-substituted cyclohexanoneKinase inhibitors, protease inhibitors
Sonogashira CouplingEthynylAryl-alkynyl cyclohexanoneGPCR modulators, ion channel blockers
Reductive AminationKetone3-EthynylcyclohexylamineCNS agents, enzyme inhibitors
Aldol (B89426) CondensationKetone (alpha-position)Fused bicyclic systemsAnti-inflammatory agents, anticancer agents

The ability to introduce substituents at various positions on the cyclohexanone ring allows for a systematic exploration of the 3D pharmacophore space. By varying the nature and stereochemistry of these substituents, medicinal chemists can fine-tune the molecule's properties to optimize its interaction with a target protein. The rigid alkyne linker can also be used to project functional groups into specific regions of a binding pocket, further enhancing the molecule's potential as a therapeutic agent. Conformational analysis of substituted cyclohexanones is a well-established field, and these principles can be directly applied to the design of novel drugs based on the this compound scaffold. kfupm.edu.sa

Applications in Materials Science and Polymer Chemistry Research

The presence of the terminal alkyne group in this compound makes it a highly valuable monomer in the synthesis of advanced polymeric materials. This functionality allows for its participation in a variety of polymerization and modification reactions, leading to polymers with unique properties and applications.

One of the most significant applications of ethynyl-containing compounds like this compound is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it an ideal tool for polymer synthesis and modification. By incorporating this compound into polymer chains, either as a monomer or through post-polymerization modification, materials with precisely controlled architectures and functionalities can be created. These "clickable" polymers can be readily functionalized with a wide range of molecules, including biomolecules, for applications in drug delivery and tissue engineering.

Furthermore, the ethynyl group can serve as a reactive site for cross-linking polymer chains. Cross-linking is a crucial process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. The introduction of this compound into a polymer backbone provides latent cross-linking sites that can be activated thermally or photochemically to form a robust three-dimensional network. This approach is utilized in the development of high-performance materials such as thermosetting resins and composites. For instance, resins based on cyclohexanone-formaldehyde have been explored for composite applications, and the incorporation of an ethynyl group offers a modern alternative for creating durable cross-linked networks.

The Diels-Alder reaction, a powerful tool in polymer chemistry for creating complex cyclic structures, also presents a potential application for this compound. While the ethynyl group itself is a dienophile, derivatives of the cyclohexanone ring could potentially be designed to act as dienes, opening up possibilities for synthesizing polymers with unique topologies and properties through thermally reversible cross-linking, which is beneficial for creating self-healing materials.

Below is a table summarizing the potential applications of this compound in polymer chemistry:

Application AreaDescriptionPotential Advantages
Functional Polymers Incorporation as a monomer or via post-polymerization modification to introduce reactive alkyne groups.Enables facile functionalization via "click chemistry" for tailored properties.
Cross-linking Agent The ethynyl group acts as a reactive site for creating covalent bonds between polymer chains.Enhances mechanical strength, thermal stability, and chemical resistance of materials.
Thermosetting Resins Used as a key component in the formulation of resins that cure into a rigid, cross-linked network.Development of high-performance composites and adhesives.
Self-Healing Materials Potential for use in reversible Diels-Alder reactions to create materials that can repair damage.Increased lifespan and durability of polymeric materials.

Catalysis Research Utilizing Ethynylcyclohexanone Derivatives as Ligands or Substrates

The dual functionality of this compound, comprising a coordinating ketone group and a reactive alkyne, makes its derivatives promising candidates for applications in catalysis, both as ligands for metal complexes and as substrates for catalytic transformations.

As Ligands: The oxygen atom of the carbonyl group in the cyclohexanone ring can act as a Lewis base, coordinating to a metal center. The ethynyl group provides an additional site for π-coordination or can be further functionalized to create multidentate ligands. The synthesis of rhodium(III) and other transition metal complexes with ligands derived from cyclohexanone has been reported, demonstrating the feasibility of using this scaffold in coordination chemistry. By carefully designing the ligand structure around the 3-ethynylcyclohexanone core, it is possible to create catalysts with specific steric and electronic properties, which can influence the activity and selectivity of catalytic reactions such as hydrogenation and asymmetric synthesis. nih.govnih.govdntb.gov.ua For instance, chiral ligands derived from cyclohexanone have been employed in asymmetric aldol reactions, highlighting the potential for developing enantioselective catalysts based on this framework. researchgate.net

As Substrates: The ethynyl group of this compound is a versatile handle for a multitude of metal-catalyzed reactions. Gold-catalyzed reactions, in particular, are known to efficiently activate alkyne functionalities for various transformations. nih.govrsc.orgbeilstein-journals.orgresearchgate.netnih.gov Intramolecular cyclization reactions of derivatives of 3-ethynylcyclohexanone, catalyzed by gold or other transition metals, could provide access to complex polycyclic structures that are of interest in medicinal chemistry and natural product synthesis.

Furthermore, the terminal alkyne is a key reactant in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netbeilstein-journals.org This reaction allows for the formation of carbon-carbon bonds between the alkyne and aryl or vinyl halides, providing a powerful method for constructing more complex molecules. The Sonogashira coupling of 3-ethynylcyclohexanone with various partners would enable the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry.

The following table outlines key catalytic reactions where this compound and its derivatives can be utilized:

Catalytic ReactionRole of 3-Ethynylcyclohexanone DerivativeMetal Catalyst ExamplesPotential Products
Hydrogenation LigandRhodium, Ruthenium, IronSaturated cyclic ketones
Asymmetric Synthesis Chiral LigandRhodium, PalladiumEnantiomerically enriched organic molecules. nih.gov
Intramolecular Cyclization SubstrateGold, PlatinumPolycyclic ketones and heterocycles. nih.govrsc.orgbeilstein-journals.orgresearchgate.netnih.gov
Sonogashira Coupling SubstratePalladium/CopperAryl- or vinyl-substituted ethynylcyclohexanones. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netbeilstein-journals.org

Advanced Spectroscopic and Computational Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N) for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the chemical structure of organic compounds in solution. Although specific experimental spectra for 3-ethynylcyclohexan-1-one are not available in the cited literature, its ¹H and ¹³C NMR spectra can be reliably predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the methine proton at the C3 position, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The acetylenic proton (H-C≡) should appear as a singlet in the range of δ 2.0-3.0 ppm. The proton on the carbon bearing the ethynyl (B1212043) group (H-C3) would likely be a complex multiplet around δ 2.5-3.0 ppm. The various methylene protons (CH₂) on the cyclohexane ring would produce a series of complex, overlapping multiplets in the δ 1.5-2.8 ppm region, with protons alpha to the carbonyl group appearing at the lower field (more deshielded) end of this range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment. The most downfield signal would be the carbonyl carbon (C=O) at approximately δ 208-212 ppm. The two sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range. The remaining sp³-hybridized carbons of the cyclohexane ring would appear upfield, typically between δ 20-50 ppm. Techniques like DEPT-135 and DEPT-90 would be instrumental in distinguishing between CH, CH₂, and CH₃ (if any) carbons.

³¹P and ¹⁵N NMR Spectroscopy: As this compound contains neither phosphorus nor nitrogen atoms, ³¹P and ¹⁵N NMR spectroscopy are not applicable techniques for its direct characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
NucleusAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity
¹H≡C-H2.0 - 3.0s (singlet)
¹HH-3 (CH-C≡)2.5 - 3.0m (multiplet)
¹HRing CH₂1.5 - 2.8m (multiplet)
¹³CC=O (C1)208 - 212-
¹³C≡C-H70 - 90-
¹³C-C≡70 - 90-
¹³CC325 - 40-
¹³CRing CH₂20 - 50-

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by two highly characteristic stretching vibrations. A strong, sharp absorption for the carbonyl group (C=O) should appear in the range of 1710-1725 cm⁻¹. Additionally, the terminal alkyne will exhibit two distinct bands: a sharp, moderately intense ≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C triple bond stretch between 2100-2140 cm⁻¹. The spectrum will also feature C-H stretching absorptions from the cyclohexane ring just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond stretch, which is often weak in the IR spectrum of non-symmetrical alkynes, is expected to give a strong signal in the Raman spectrum, also around 2100-2140 cm⁻¹. The C=O stretch would be present but likely weaker than in the IR spectrum. Studies on the related molecule ethynylcyclohexane (B1294493) have utilized both IR and Raman spectroscopy to perform complete vibrational assignments for its conformers. aip.orgresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch≡C-H~3300Strong, SharpModerate
C-H StretchCyclohexane (sp³)2850 - 2960StrongStrong
C≡C StretchAlkyne2100 - 2140Weak to MediumStrong
C=O StretchKetone1710 - 1725StrongWeak to Medium

Mass Spectrometry (MS) Techniques (GC-MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₀O), the calculated monoisotopic mass is 122.07316 Da. uni.lu

GC-MS: Gas Chromatography-Mass Spectrometry would be the ideal technique for analyzing volatile samples of this compound. The gas chromatograph would separate the compound from any impurities before it enters the mass spectrometer, which would provide its mass spectrum. Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z = 122.

Fragmentation Analysis: Key fragmentation pathways for a cyclohexanone (B45756) ring include α-cleavage and McLafferty rearrangements. Expected fragments would arise from the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, loss of 28 Da) or carbon monoxide (CO, loss of 28 Da). Cleavage of the ethynyl group (C₂H, loss of 25 Da) is also a probable fragmentation pathway.

HRMS: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ at m/z 123.08044). This precise mass would unambiguously confirm the elemental composition as C₈H₁₀O.

Table 3: Predicted Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₈H₁₀O
Monoisotopic Mass122.07316 Da
Molecular Ion (M⁺˙)m/z 122
Protonated Molecule ([M+H]⁺)m/z 123
Predicted Key Fragments (m/z)97 (M-C₂H), 94 (M-CO), 79 (M-C₂H-H₂O)

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. No crystal structure for this compound has been reported in the searched literature.

Should a suitable crystal be grown, this technique would reveal crucial structural parameters. It would confirm the chair conformation of the cyclohexane ring, which is the expected lowest energy conformation. Furthermore, it would determine the orientation of the ethynyl substituent, i.e., whether it adopts an equatorial or axial position in the crystal lattice. Precise bond lengths, bond angles, and torsion angles for the entire molecule would be obtained. Analysis of the crystal packing could reveal intermolecular interactions, such as potential hydrogen bonds between the acetylenic proton and the carbonyl oxygen of a neighboring molecule (C-H···O), which would influence the solid-state architecture. Studies on related molecules like N,N′-Bis(1-ethynylcyclohexyl)pyromellitic diimide have successfully used this technique to determine the C≡C bond distance and characterize intermolecular contacts.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Photophysical Properties

Electronic spectroscopy probes the transitions between electronic energy levels in a molecule upon absorption of UV or visible light.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be relatively simple. The primary absorption feature would be due to the ketone functional group. Saturated aliphatic ketones typically display a weak, symmetry-forbidden n→π* transition in the region of 270–300 nm. The unconjugated ethynyl group's π→π* transitions occur at much higher energies (typically below 200 nm) and would likely be outside the range of standard laboratory spectrophotometers.

Fluorescence Spectroscopy: Simple aliphatic ketones like this compound are generally not considered fluorescent. Following excitation of the n→π* transition, non-radiative decay pathways such as intersystem crossing and vibrational relaxation are highly efficient, meaning that fluorescence emission is typically negligible or non-existent. While studies have been conducted on complex systems containing ethynylcyclohexane moieties that are fluorescent, the fluorescence in those cases arises from a large, conjugated fluorophore, not the ethynylcyclohexane substituent itself. d-nb.infonih.gov

Table 4: Predicted Electronic Spectroscopy Data for this compound.
SpectroscopyExpected TransitionApproximate λmax (nm)Expected Intensity
UV-Visn→π* (Ketone)270 - 300Weak (ε < 100)
FluorescenceEmissionNot expected / Negligible

Rotational Spectroscopy for Gas-Phase Conformations and Precise Structural Parameters

Rotational spectroscopy, typically conducted in the microwave region of the spectrum, is a powerful tool for obtaining highly precise structural information on molecules in the gas phase. tanta.edu.egfiveable.melibretexts.orgdavuniversity.orglkouniv.ac.in A molecule must possess a permanent dipole moment to be rotationally active, a condition which this compound meets due to its ketone group.

While no rotational spectrum for this compound has been reported, a detailed study on the closely related ethynylcyclohexane provides an excellent template for what such an analysis would entail. aip.org A rotational spectroscopy study would allow for the unambiguous identification of different conformers, specifically the chair forms with the ethynyl group in the equatorial and axial positions. The relative intensities of the signals would allow for the determination of their energy difference and equilibrium population in the gas phase. aip.org For each conformer, a set of rotational constants would be determined, from which a precise molecular structure (r₀, rₑ, or rₘ) including bond lengths and angles could be derived with very high accuracy. aip.org

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational methods are invaluable for predicting the properties of this compound. Modern quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory can provide deep insights into its structure and behavior. uoh.edu.iqucr.eduumk.plresearchgate.net

Conformational Analysis: Computational methods can be used to locate all stable conformers, such as the axial and equatorial chair forms, and calculate their relative energies to predict which is more stable. For the related ethynylcyclohexane, the equatorial conformer was found to be more stable. aip.org

Geometry Optimization: The precise geometric parameters (bond lengths, angles, dihedrals) for each conformer can be calculated. These theoretical structures are crucial for interpreting experimental results from rotational spectroscopy or X-ray diffraction.

Spectroscopic Prediction: A key application is the prediction of spectroscopic data.

NMR: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data for structural assignment.

Vibrational: IR and Raman frequencies can be computed, along with their intensities, to aid in the assignment of experimental vibrational spectra. The calculations also provide a visualization of the normal modes. High-level computations on ethynylcyclohexane have shown excellent agreement with experimental spectroscopic data. aip.org

These computational approaches not only fill gaps where experimental data is missing but also provide a deeper understanding of the relationships between molecular structure and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reaction Mechanisms, and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study molecular geometries, energies, and reaction pathways.

Electronic Structure and Reaction Mechanisms: DFT calculations can elucidate the electronic properties of this compound, identifying regions of high or low electron density, which are crucial for predicting reactivity. For instance, in studies of related compounds like ethynylcyclohexane, DFT has been used to understand its involvement in complex reactions. DFT calculations on simplified models of osmium-carbon chain chelates, formed from reactions with ethynylcyclohexane, helped to elucidate the bonding and electronic structure of the resulting metallacycles. nih.gov

Furthermore, DFT is instrumental in mapping out entire reaction mechanisms. For example, the mechanism for the gold-catalyzed annulation reaction of 1-ethynylcyclohexane-trans-1,4-diols was investigated using DFT. researchgate.netnih.gov This type of study calculates the free-energy profiles for proposed pathways, helping to identify the most likely sequence of events, including intramolecular nucleophilic additions and rearrangements. researchgate.netnih.gov Similarly, DFT has been used to explore the reaction mechanism and selectivity of the cycloisomerization of alkynoic acids within a gold-functionalized cavitand, a process for which ethynylcyclohexane can be a substrate. researchgate.net

Transition States: A key application of DFT is the location and characterization of transition states, which are the highest energy points along a reaction coordinate. wikipedia.org Determining the geometry and energy of a transition state is essential for calculating reaction barriers and understanding reaction kinetics. github.io For a given reaction involving this compound, DFT would be used to find the first-order saddle point on the potential energy surface corresponding to the transition state. wikipedia.orgresearchgate.net A true transition state is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

For example, in a study on the gold-catalyzed cascade reaction of 1-ethynylcyclohexane-trans-1,4-diols, DFT calculations were used to determine the transition states for the key semi-pinacol rearrangement step, confirming that the formation of the desired oxabicyclo[3.2.1]octane product was both kinetically and thermodynamically favorable. researchgate.net

Conformational Analysis and Prediction of Equilibrium Structures

Molecules with flexible rings like cyclohexane exist as an equilibrium of different conformations. For this compound, the primary conformations would be the chair forms with the ethynyl group in either an axial or equatorial position. Computational methods are essential for determining the geometry and relative stability of these conformers.

In the case of ethynylcyclohexane, both DFT and ab initio methods have been used to study its conformational equilibrium. researchgate.net The calculations show that the chair-equatorial conformer is more stable than the chair-axial form. researchgate.net However, different methods can yield varying energy differences. MP2 calculations predict a smaller energy difference compared to B3LYP (a common DFT functional), with the MP2 results being more consistent with experimental findings. researchgate.net

Table 2: Calculated Enthalpy Difference (ΔH) Between Axial and Equatorial Conformers of Ethynylcyclohexane

Computational Method Basis Set ΔH (cm⁻¹) (Equatorial more stable)
B3LYP 6-311+G(d,p) 289
MP2(full) 6-311+G(d,p) -135 (Axial predicted more stable)
Experimental Value Xenon Solution 124 ± 13

Data sourced from a comprehensive study on ethynylcyclohexane. Note the discrepancy in the MP2 prediction in this specific case, while other MP2 calculations with different basis sets predicted the equatorial to be more stable. researchgate.net

This analysis highlights the importance of choosing the appropriate level of theory and basis set to obtain results that align with experimental reality. For this compound, a similar analysis would be crucial for understanding its structural preferences and reactivity, which are influenced by the substituent's orientation.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry can predict various spectroscopic parameters from first principles, which is invaluable for interpreting experimental spectra. Key parameters include rotational constants for microwave spectroscopy and vibrational frequencies for infrared and Raman spectroscopy.

For ethynylcyclohexane, rotational constants for both the axial and equatorial conformers have been calculated using ab initio MP2 methods and then adjusted based on experimental microwave data to obtain precise structural parameters (r₀). researchgate.net Anharmonic force field calculations at the DFT level are also used to compute rovibrational corrections, which are necessary to derive equilibrium rotational constants from experimental ground-state constants. aip.org

Table 3: Calculated and Experimental Rotational Constants for Ethynylcyclohexane Conformers (MHz)

Conformer Constant Ab initio MP2(full)/6-311+G(d,p) Experimental
Equatorial A 3589.6 3578.1
B 1483.2 1489.5
C 1251.3 1255.8
Axial A 4522.1 4492.2
B 1290.7 1296.8
C 1184.2 1187.7

Data derived from spectroscopic and theoretical studies of ethynylcyclohexane. researchgate.net

These theoretical predictions are crucial for assigning transitions in complex experimental spectra and for refining the determined molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. wustl.edu An MD simulation generates a trajectory of the system by integrating Newton's equations of motion, allowing the calculation of time-averaged properties. wustl.edu This technique is particularly useful for sampling a molecule's conformational space and for studying the effects of the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Landscapes: By simulating the molecule over nanoseconds or longer, one can observe transitions between different conformations (e.g., ring flips) and determine their relative populations, which complements the static picture from energy minimization calculations.

Study Solvent Effects: Explicitly modeling solvent molecules (like water) around the solute allows for the investigation of solvation shells, hydrogen bonding networks, and the influence of the solvent on conformational preferences and reactivity.

Simulate Complex Environments: MD simulations can model the molecule within more complex systems, such as inside a supramolecular host or near a surface. researchgate.net For instance, simulations on a related system showed how a metallo-capsule's structure was slightly distorted over a 1-microsecond simulation, which has implications for its catalytic activity. researchgate.net In another example, MD simulations of a nitric oxide reductase protein embedded in a lipid membrane were used to characterize water distribution and identify proton transfer pathways. plos.org

Future Research Directions and Outlook

Development of Novel Asymmetric Synthetic Routes for Enantiopure 3-Ethynylcyclohexan-1-one and its Derivatives

The synthesis of enantiomerically pure this compound is a critical step for its application in chiral drug development and as a precursor for stereochemically defined materials. While methods for the synthesis of similar chiral cyclohexanones exist, dedicated research into the asymmetric synthesis of this specific compound is a promising area of investigation.

Future efforts should focus on the development of novel catalytic systems that can achieve high enantioselectivity and yield. This includes the exploration of:

Chiral Organocatalysis: The use of chiral primary or secondary amines, such as proline derivatives, to form chiral enamines in situ with the cyclohexanone (B45756) moiety could facilitate enantioselective alkynylation. researchgate.net The development of novel organocatalysts specifically designed for this transformation is a key research goal.

Transition-Metal Catalysis: Chiral transition-metal complexes, for instance, those based on rhodium or palladium with chiral ligands like bis(oxazoline) (Box) or phosphine (B1218219) ligands, could catalyze the asymmetric conjugate addition of an ethynyl (B1212043) group to a cyclohexenone precursor. researchgate.nettcichemicals.com Investigating a range of metal-ligand combinations will be crucial to optimize these reactions.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or reductases, could be explored for the kinetic resolution of a racemic mixture of this compound or its precursors. This approach offers the potential for high enantiomeric excess under mild reaction conditions.

The success of these endeavors will be benchmarked by the enantiomeric excess (ee) achieved, which can be determined using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Exploration of Bio-orthogonal Reactions beyond Traditional Click Chemistry with Ethynylcyclohexanone Scaffolds

The ethynyl group of this compound makes it a prime candidate for bio-orthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govrsc.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a well-established bio-orthogonal reaction, there is a growing need for alternative transformations to expand the toolkit for biological labeling and imaging. wikipedia.orgresearchgate.netnobelprize.org

Future research should venture beyond the conventional CuAAC and investigate other bio-orthogonal reactions involving the ethynyl group of this compound. Potential areas of exploration include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of cytotoxic copper catalysts by employing strained cyclooctynes. nih.govacs.org Synthesizing derivatives of this compound that can efficiently react via SPAAC would be a significant advancement for in vivo applications.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The reaction of the alkyne with tetrazines in IEDDA reactions offers exceptionally fast kinetics, making it suitable for tracking rapid biological processes. nih.gov

Metal-Catalyzed Coupling Reactions: Exploring other metal-catalyzed reactions that are bio-orthogonal, beyond copper, could provide new avenues for specific labeling. nih.gov

Photoinducible Bio-orthogonal Reactions: Light-triggered reactions would offer spatiotemporal control over the labeling process within a biological system. nih.gov

The development of these novel bio-orthogonal reactions with ethynylcyclohexanone scaffolds will enable more complex and multi-target labeling experiments in living cells and organisms.

Integration into Advanced Drug Discovery Pipelines for Target-Oriented Synthesis and Combinatorial Libraries

The structural features of this compound make it an attractive building block for the synthesis of diverse molecular libraries for drug discovery. wikipedia.org The cyclohexanone ring provides a scaffold that can be readily functionalized, while the ethynyl group serves as a versatile handle for introducing a wide range of substituents via click chemistry and other coupling reactions. oup.com

Future research should focus on seamlessly integrating this compound into modern drug discovery workflows:

Target-Oriented Synthesis: The compound can be used as a starting material for the synthesis of focused libraries of compounds designed to interact with specific biological targets. The ethynyl group allows for the late-stage introduction of diversity, which is a highly desirable feature in medicinal chemistry.

Combinatorial Chemistry: this compound is well-suited for both parallel and split-pool synthesis strategies to generate large combinatorial libraries. libretexts.org The robust nature of alkyne-based click reactions ensures high yields and purity of the library members. nih.gov

Fragment-Based Drug Discovery (FBDD): The relatively small size and reactive handle of this compound make it an ideal fragment for FBDD campaigns. Hits identified from fragment screening can be elaborated by functionalizing the ethynyl group to improve potency and selectivity.

The generation of interactive data tables cataloging the synthesized compounds and their biological activities will be crucial for establishing structure-activity relationships (SAR) and guiding further optimization.

Investigation of Materials Science Applications with Tailored Polymeric or Supramolecular Assemblies

The presence of a polymerizable alkyne group suggests that this compound could serve as a valuable monomer for the creation of novel polymers and materials with unique properties. numberanalytics.commdpi.com The cyclohexanone moiety offers a site for further modification, allowing for the fine-tuning of the material's characteristics.

Future research in this area should explore:

Alkyne Polymerization: Investigating the polymerization of this compound and its derivatives using various catalytic systems can lead to the formation of conjugated polymers with interesting electronic and optical properties. numberanalytics.comoup.com The resulting polymers could find applications in organic electronics, sensors, and photonics. numberanalytics.com

Crosslinked Materials: The ethynyl group can participate in crosslinking reactions, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), to form robust polymer networks. acs.org This could lead to the development of new elastomers and thermosets with tunable mechanical properties. acs.org

Supramolecular Assemblies: The rigid ethynyl linkage is a privileged scaffold for constructing well-defined supramolecular architectures. nih.gov By incorporating this compound into larger molecules, it may be possible to create self-assembling systems such as nanotubes, vesicles, and gels with potential applications in nanotechnology and biomedicine. chinesechemsoc.orgresearchgate.net The ability to form helical structures is also a possibility. acs.org

The following table outlines potential polymerization strategies for this compound:

Polymerization TechniqueCatalyst/InitiatorPotential Polymer Properties
Chain-Growth Polymerization Transition Metal Catalysts (e.g., Rh, Pd)Conjugated backbone, electro-optical activity
Step-Growth Polymerization (e.g., Thiol-yne) Radical or Base CatalystsFunctional polymers with high refractive index
Cyclotrimerization Metal Catalysts (e.g., Co, Ni)Hyperbranched aromatic polymers
Post-Polymerization Modification RuAAC for crosslinkingElastomers with tunable mechanical properties

Enhanced Computational Modeling for Predictive Design of Reactivity and Selectivity in Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity and selectivity of reactions involving this compound. dntb.gov.uaresearchgate.net As the complexity of the molecular systems and reactions under investigation grows, so does the need for more sophisticated and predictive computational models.

Future research in computational modeling should aim to:

Predict Reaction Outcomes: Develop machine learning models trained on experimental data to predict the outcomes of reactions involving this compound with a high degree of accuracy. acs.org This can help to prioritize synthetic efforts and reduce the amount of trial-and-error experimentation.

Elucidate Reaction Mechanisms: Use DFT calculations to investigate the transition states and reaction pathways of novel transformations involving this compound. nih.gov This can provide a deeper understanding of the factors that control reactivity and selectivity. For instance, computational studies can shed light on the regioselectivity of C-C bond cleavage in cyclohexanone rings. nih.gov

Design Novel Catalysts: Employ computational screening to identify new and improved catalysts for the asymmetric synthesis of this compound and its derivatives. This can accelerate the discovery of more efficient and selective catalytic systems.

Model Supramolecular Assembly: Use molecular dynamics simulations to predict how molecules containing the this compound scaffold will self-assemble into larger supramolecular structures. This can aid in the rational design of new nanomaterials.

The integration of advanced computational modeling with experimental work will be essential for unlocking the full potential of this compound in a rational and efficient manner. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethynylcyclohexan-1-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves cyclohexanone derivatives as precursors. A stepwise approach includes:

  • Alkylation/Functionalization : Introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution, using catalysts like Pd/Cu systems .
  • Condition Optimization : Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yields via GC-MS or HPLC.
  • Characterization : Confirm structural integrity via 1^1H/13^13C NMR, IR (C≡C stretch ~2100 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers validate the purity and identity of this compound in novel synthetic protocols?

  • Methodological Answer :

  • Chromatographic Analysis : Employ HPLC with UV detection (λ ~250 nm for ketones) and compare retention times against commercial standards.
  • Spectroscopic Confirmation : Use 1^1H NMR to verify the absence of proton signals from impurities (e.g., residual solvents) and 13^13C NMR to confirm the carbonyl carbon at ~205 ppm .
  • Elemental Analysis : Ensure carbon/hydrogen content aligns with theoretical values (C8_8H10_{10}O: C, 76.15%; H, 7.99%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves (tested for chemical resistance) and safety goggles. Avoid latex gloves due to permeability concerns .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Monitor airborne concentrations with real-time sensors .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, identifying nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .
  • Reactivity Prediction : Simulate transition states for ethynyl group reactions (e.g., cycloadditions) using B3LYP/6-31G(d) basis sets .
  • Solvent Effects : Apply COSMO-RS models to predict solvation energies and optimize reaction media .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate data from Reaxys and SciFinder, assessing biases in catalyst preparation (e.g., ligand purity, metal leaching) .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
  • Kinetic Profiling : Perform time-resolved in-situ IR to compare turnover frequencies (TOF) across studies .

Q. How can researchers design experiments to probe the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Quantify metabolites using isotopically labeled internal standards .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., P450-Glo™) to assess interactions with cytochrome enzymes .
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint_{int}) and extrapolate to in vivo models .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing nonlinear relationships in this compound reaction kinetics?

  • Methodological Answer :

  • Nonlinear Regression : Fit kinetic data to rate laws (e.g., Langmuir-Hinshelwood) using tools like GraphPad Prism. Report confidence intervals for rate constants .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainties in activation energy (EaE_a) and pre-exponential factors .
  • Visualization : Generate 3D surface plots (e.g., in OriginLab) to correlate temperature, concentration, and yield .

Q. How should researchers structure a manuscript to highlight the novelty of this compound applications?

  • Methodological Answer :

  • Introduction : Contrast existing cyclohexanone derivatives with this compound’s unique reactivity (e.g., ethynyl’s π-acidity) .
  • Results/Discussion : Use subheadings to separate synthetic, computational, and biological findings. Tabulate comparative data (e.g., catalytic TOF vs. analogues) .
  • Supporting Information : Include crystallographic data (CIF files), raw kinetic datasets, and NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.